
Cyclohexyl chloroformate
Overview
Description
Cyclohexyl chloroformate (CAS 13248-54-9) is an organochlorine compound with the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol. It is a transparent liquid primarily used as an intermediate in organic synthesis, particularly in the preparation of carbamates, carbonates, and other functionalized molecules . Its production involves the reaction of cyclohexanol with phosgene under controlled conditions, followed by purification via distillation . This compound is highly reactive due to the electrophilic chloroformate group, enabling its use in coupling reactions and protection/deprotection strategies in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows:
Cyclohexanol+Phosgene→Cyclohexyl chloroformate+Hydrogen chloride
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of phosgene to cyclohexanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate.
Chemical Reactions Analysis
General Reaction Mechanism
The mechanism by which cyclohexyl chloroformate interacts with its targets involves a nucleophilic attack on the carbonyl carbon of the chloroformate group. This process leads to the formation of a carbamate or carbonate ester, depending on the nucleophile involved.
Step-by-step mechanism:
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Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the chloroformate group.
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Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
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Chloride Ion Elimination: The chloride ion is eliminated, regenerating the carbonyl group and forming the new ester or amide.
This mechanism highlights its utility in organic synthesis, particularly in modifying biomolecules such as proteins and peptides.
Chemical Reactions
This compound undergoes several types of chemical reactions, primarily due to the reactivity of its chloroformate group. These reactions include:
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Reaction with Amines: Forms carbamates.
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Reaction with Alcohols: Forms carbonates.
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Reaction with Water: Hydrolyzes to form cyclohexanol and hydrochloric acid.
In these reactions, bases are typically used to neutralize the hydrogen chloride produced. For instance, when reacting with amines or alcohols, conditions are set to ensure efficient conversion while minimizing side reactions.
Hydro-Alkyl Additions
This compound can be employed in hydro-alkyl addition reactions with 1-alkenes, providing a route to 1-cyclohexylalkanes. For example, the reaction of 10-undecenoic acid with this compound in the presence of triethylsilane and Et3Al2Cl3 yields 11-cyclohexylundecanoic acid .
Stereoselective Alkoxycarbonylation
Alkyl chloroformates, including this compound, participate in stereoselective alkoxycarbonylation of C(sp3)–H bonds via Pd(II)/Pd(IV) catalysis. These reactions involve the cleavage of C–H bonds and the formation of new C–C bonds .
Data Table: Reaction Conditions and Yields
Scientific Research Applications
Applications in Organic Synthesis
1. Formation of Carbamates and Carbonates
Cyclohexyl chloroformate is primarily used to synthesize carbamates and carbonates through nucleophilic attack on the chloroformate group. This reaction is significant in modifying biomolecules such as proteins and peptides. The general mechanism involves:
- Nucleophilic attack on the carbon atom of the chloroformate group.
- Formation of a carbamate or carbonate ester depending on the nucleophile involved.
2. Medicinal Chemistry
In medicinal chemistry, this compound has been utilized to synthesize various pharmaceutical intermediates. For example, it has been applied in the synthesis of opiate derivatives through methods that involve N-dealkylation processes. Studies have shown that using this compound can yield high percentages of desired products, such as normorphine and norcodeine, with yields often exceeding 80% .
3. Polymer Science
this compound is also employed in polymer science for modifying polymer chains. Its reactivity allows for the introduction of functional groups into polymers, enhancing their properties for specific applications. This includes improving solubility or altering mechanical properties.
Case Study 1: Synthesis of Opiate Derivatives
A study demonstrated the use of this compound in synthesizing opiate derivatives through N-dealkylation reactions. The method achieved an excellent yield (84%) for normorphine when employing this compound compared to other chloroformates . This showcases its effectiveness as a reagent in complex organic transformations.
Case Study 2: Photo-on-Demand Synthesis
Recent advancements have introduced photo-on-demand synthesis techniques utilizing this compound. By employing UV light to generate phosgene in situ from chlorinated solvents like chloroform, researchers have successfully synthesized various organic compounds with high yields while minimizing side products . This innovative approach highlights the versatility of this compound in modern synthetic methodologies.
Data Table: Summary of Applications
Application Area | Specific Use | Yield/Outcome |
---|---|---|
Organic Synthesis | Formation of carbamates | Yields > 80% |
Medicinal Chemistry | Synthesis of opiate derivatives | Normorphine (84% yield) |
Polymer Science | Modification of polymer chains | Enhanced properties |
Photo-on-Demand Synthesis | In situ generation for organic synthesis | High yields, minimal side products |
Mechanism of Action
The mechanism of action of cyclohexyl chloroformate involves its reactivity with nucleophiles. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to form the final product.
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Ethyl Chloroformate (CAS 541-41-3)
- Molecular Formula : C₃H₅ClO₂
- Key Differences: Reactivity: Ethyl chloroformate is widely used to activate carboxylic acids for amide or ester formation. Applications: Ethyl chloroformate is preferred in peptide synthesis, while cyclohexyl derivatives are utilized in synthesizing carbamate-linked immunomodulators and α-glucosidase inhibitors .
Benzyl Chloroformate (CAS 501-53-1)
- Molecular Formula : C₈H₇ClO₂
- Key Differences :
- Radical Stability : Reduction of benzyl chloroformate with tri-n-butyltin hydride yields toluene (via a benzyl radical intermediate), whereas cyclohexyl chloroformate produces cyclohexyl formate due to the instability of the cyclohexyloxycarbonyl radical .
- Synthetic Utility : Benzyl chloroformate is a classical protecting group for amines, while this compound is employed in specialized syntheses requiring bulky carbamate groups .
Cyclopentyl Chloroformate (CAS 50715-28-1)
- Molecular Formula : C₆H₉ClO₂
- Safety Profile: Both compounds are classified as acute toxins, but this compound has additional skin corrosion (Category 1A) warnings, necessitating stricter handling protocols .
Cyclohexylmethyl Chloroformate (CAS 6099-86-1)
- Molecular Formula : C₈H₁₃ClO₂
- Key Differences :
Comparative Data Table
Reaction Behavior and Stability
- Hydrolysis Sensitivity : The cyclohexyl group enhances hydrolytic stability compared to smaller alkyl groups (e.g., ethyl), making it suitable for reactions requiring controlled aqueous conditions .
Biological Activity
Cyclohexyl chloroformate is an organic compound with significant potential in various biological and chemical contexts. Its molecular formula is , and it is primarily utilized as a reagent in organic synthesis, particularly in the modification of biomolecules such as proteins and peptides. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.
This compound is synthesized through the reaction of cyclohexanol with phosgene in the presence of a base like pyridine. The general reaction can be represented as:
This compound appears as a colorless liquid and is known for its reactivity, particularly due to the chloroformate functional group, which readily reacts with nucleophiles.
This compound acts primarily as an alkylating agent. The mechanism involves nucleophilic attack on the carbon atom of the chloroformate group, leading to the formation of various products depending on the nucleophile involved:
- With Amines : Forms carbamates.
- With Alcohols : Forms carbonate esters.
- With Carboxylic Acids : Forms mixed anhydrides.
These reactions are crucial for modifying biomolecules and have implications in drug synthesis and development.
1. Modulation of Biological Activity
Research indicates that this compound can influence biological systems by modifying receptor dynamics. For example, it has been suggested that similar compounds can inhibit the inactivation of insulin receptors, thereby affecting insulin metabolism. This potential for modulation opens avenues for exploring protective mechanisms in cells.
2. Lipid Synthesis Studies
Cyclohexane derivatives have been studied for their effects on lipid synthesis. This compound may play a role in lipid membrane studies, which are essential for chloroplast development in organisms like Euglena gracilis. This suggests its utility in biofuel development and other biotechnological applications.
3. Synthesis of Pharmaceutical Intermediates
The compound's ability to form carbamates and carbonate esters makes it valuable in synthesizing pharmaceutical intermediates. For instance, it has been used in multi-step conversions involving complex alkaloids, demonstrating its versatility in drug discovery .
Case Study 1: Cycloheximide Interaction
Cycloheximide, a related compound, has been shown to induce cytoprotective signaling pathways. This suggests that this compound could similarly be explored for its protective effects against cellular stressors.
Case Study 2: Synthesis of μ-Opioid Receptor Antagonists
Recent studies have focused on synthesizing novel μ-opioid receptor antagonists using derivatives of this compound. These compounds demonstrated significant antagonist activity, reducing DAMGO-induced stimulation by up to 75% . This highlights the potential therapeutic applications of this compound derivatives in pain management and addiction treatment.
Research Findings Summary Table
Q & A
Q. Basic: What is the standard method for synthesizing cyclohexyl chloroformate, and how can purity be optimized?
This compound is synthesized via the reaction of cyclohexanol with phosgene (COCl₂) under controlled low-temperature conditions (typically 0–5°C). The esterification is followed by degassing to remove excess phosgene and HCl, then purified through fractional distillation under reduced pressure (3.6 kPa yields a boiling point of 87.5°C) . Key considerations:
- Reagent Ratios : Use stoichiometric excess of phosgene to ensure complete conversion of cyclohexanol.
- Safety : Phosgene is highly toxic; reactions must be conducted in a fume hood with inert gas purging.
- Purification : Distillate fractions should be analyzed via GC-MS or NMR to confirm >98% purity .
Q. Basic: What analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl ester group (e.g., δ ~4.8 ppm for the carbonyl-attached proton) .
- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
- Elemental Analysis : Verify C, H, and Cl content (theoretical: C 51.71%, H 6.82%, Cl 21.79%) .
For novel derivatives, high-resolution mass spectrometry (HRMS) is essential to confirm molecular ions .
Q. Basic: What are the critical safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Impervious butyl rubber gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to volatility and inhalation hazards (acute toxicity: Category 3 for oral, dermal, and inhalation exposure) .
- Storage : Inert atmosphere (N₂ or Ar) in sealed, corrosion-resistant containers. Avoid moisture to prevent hydrolysis to cyclohexanol and CO₂ .
Q. Advanced: How do reaction conditions influence the reduction pathway of this compound with tri-n-butyltin hydride?
In radical-mediated reductions, this compound reacts with tri-n-butyltin hydride (SnBu₃H) to form cyclohexyl formate as the primary product (>99%), with negligible cyclohexane formation. This contrasts with benzyl chloroformate, where fragmentation yields toluene due to benzyl radical stability .
- Key Variables :
- Hydride Concentration : Higher SnBu₃H concentrations favor direct reduction over fragmentation (evidenced by benzyl chloroformate studies) .
- Solvent Effects : Hexane or ether solvents minimize side reactions compared to polar solvents.
- Mechanistic Insight : Cyclohexyloxycarbonyl radicals (·CO₂Cy) do not fragment due to the instability of resulting cyclohexyl radicals, unlike benzyl derivatives .
Q. Advanced: What role does this compound play in analytical derivatization techniques?
This compound is used to derivatize amines and phenols for enhanced chromatographic detection. For example:
- Amino Acid Analysis : Derivatization via n-propyl chloroformate/propanol improves LC-MS sensitivity by introducing hydrophobic groups .
- Protocol : React with target analytes in alkaline buffer (pH 9–10) at 25°C for 30 minutes, followed by extraction with non-polar solvents (e.g., hexane) .
Q. Advanced: How does the stability of this compound compare to other alkyl chloroformates under varying pH conditions?
This compound hydrolyzes rapidly in aqueous media (t₁/₂ < 1 hr at pH 7), forming cyclohexanol and CO₂. Comparatively:
- Methyl Chloroformate : Faster hydrolysis (t₁/₂ ~10 min at pH 7) due to less steric hindrance.
- Benzyl Chloroformate : Slower hydrolysis (t₁/₂ ~2 hr) due to aromatic stabilization .
Experimental Design : Monitor hydrolysis kinetics via conductivity measurements or HPLC to quantify residual chloroformate .
Q. Advanced: How can researchers resolve contradictions in reported reaction pathways for chloroformate derivatives?
Discrepancies in product ratios (e.g., toluene vs. benzyl formate from benzyl chloroformate reduction) arise from:
- Hydride Concentration : Higher SnBu₃H concentrations favor formate esters over hydrocarbons .
- Radical Stability : Fragmentation occurs only when stable radicals (e.g., benzyl) form. Cyclohexyl derivatives lack this pathway .
Methodological Recommendation : Replicate studies under identical solvent, temperature, and concentration conditions. Use radical traps (e.g., TEMPO) to confirm intermediates .
Q. Advanced: What are the synthetic limitations of this compound in deoxygenation reactions?
Unlike benzyl chloroformate, this compound is not suitable for alcohol deoxygenation via radical pathways due to the instability of cyclohexyl radicals. This limits its utility to formate ester synthesis.
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Alternative Routes : Use iodocyclohexane with Barton-McCombie conditions for deoxygenation .
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Data Table : Comparison of Chloroformate Reactivity
Chloroformate Derivative Primary Product Fragmentation Observed? Benzyl Toluene Yes Cyclohexyl Cyclohexyl formate No n-Propyl n-Propyl formate No
Properties
IUPAC Name |
cyclohexyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJLGPDBXCTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065383 | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13248-54-9 | |
Record name | Cyclohexyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13248-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS37667DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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